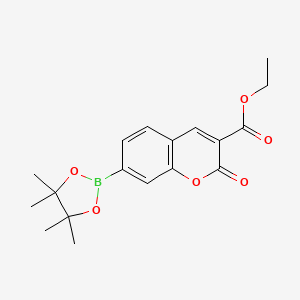

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate

Description

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a coumarin derivative featuring a 2-oxo-chromene core substituted with an ethyl ester at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at position 7. Coumarins are renowned for their fluorescence properties, biological activity, and versatility in organic synthesis . The boronic ester moiety at position 7 enables participation in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in medicinal chemistry and materials science . This compound’s dual functionality (ester and boronic ester) positions it as a valuable building block for synthesizing complex molecules, such as fluorescent probes, pharmaceuticals, or polymers.

Properties

Molecular Formula |

C18H21BO6 |

|---|---|

Molecular Weight |

344.2 g/mol |

IUPAC Name |

ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromene-3-carboxylate |

InChI |

InChI=1S/C18H21BO6/c1-6-22-15(20)13-9-11-7-8-12(10-14(11)23-16(13)21)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3 |

InChI Key |

CXQLJSVAXDVOND-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Direct Borylation of Chromene Derivatives

This method uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to introduce the boronic ester group selectively at the desired position on the chromene ring.

- Dissolve the chromene precursor in dry tetrahydrofuran (THF).

- Add B2pin2 (1.5 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and potassium acetate (KOAc) as a base.

- Heat the mixture at 80 °C under an argon atmosphere for 12 hours.

- After cooling, extract the product with ethyl acetate and purify it using column chromatography.

Reaction Scheme :

$$

\text{Chromene derivative} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{Boronic ester-functionalized chromene}

$$

Suzuki-Miyaura Coupling

This method involves coupling a brominated chromene derivative with tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura conditions.

- Dissolve brominated chromene in dry toluene.

- Add tetramethyl-1,3,2-dioxaborolane (1 equivalent), Pd(PPh3)4 catalyst (0.05 equivalents), and potassium carbonate as a base.

- Heat at reflux for 24 hours under an inert atmosphere.

- Isolate the product by extraction and purify via recrystallization or chromatography.

Stepwise Synthesis with Precursor Modification

In this approach, intermediates such as ethyl coumarin derivatives are first prepared and then functionalized with boronic ester groups.

Steps :

- Synthesize ethyl coumarin by reacting salicylaldehyde with ethyl acetoacetate in ethanol under acidic conditions.

- Brominate the coumarin derivative selectively at position 7 using N-bromosuccinimide (NBS).

- Perform borylation using bis(pinacolato)diboron and a palladium catalyst.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Chromene Core Formation | Salicylaldehyde + β-keto ester | Acidic/Basic Catalyst | ~80–90 |

| Bromination | NBS | Acetonitrile, RT | ~85 |

| Borylation | B$$2$$pin$$2$$, Pd Catalyst | THF, 80 °C | ~70–85 |

Analytical Data for Verification

To confirm successful synthesis:

- NMR Spectroscopy : Verify chemical shifts corresponding to boronic ester protons and aromatic protons.

- Mass Spectrometry (MS) : Check for molecular ion peaks consistent with $$ C{18}H{21}BO_6 $$, with an exact mass of $$344.14 \, \text{Da}$$.

- IR Spectroscopy : Look for characteristic C=O stretching (~1730 cm$$^{-1}$$) and B-O vibrations (~1350 cm$$^{-1}$$).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with chromene structures exhibit anticancer properties. A study demonstrated that derivatives of chromene can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Ethyl 2-oxo derivatives have shown promising results in preclinical models targeting specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. The presence of the dioxaborolane moiety is believed to enhance its interaction with microbial cell walls, leading to increased efficacy .

Materials Science

In materials science, ethyl 2-oxo derivatives are being explored for their use in developing advanced materials:

Organic Light Emitting Diodes (OLEDs)

Due to their unique electronic properties, compounds like ethyl 2-oxo derivatives are being tested as potential materials for OLEDs. Their ability to emit light when electrically stimulated makes them suitable candidates for enhancing the efficiency of display technologies .

Polymer Chemistry

The incorporation of ethyl 2-oxo into polymer matrices is being researched to improve material properties such as thermal stability and mechanical strength. Studies show that adding these compounds can lead to enhanced performance in various applications ranging from coatings to structural materials .

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of ethyl 2-oxo derivatives involved synthesizing a series of compounds and evaluating their cytotoxicity against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: OLED Development

In a project aimed at developing new OLED materials, researchers synthesized ethyl 2-oxo derivatives and tested their photophysical properties. The findings revealed that these compounds have high luminescence efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The chromene core can also interact with biological targets, potentially affecting various molecular pathways .

Comparison with Similar Compounds

Compound 1 : 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid

- Core Structure : Chromene (identical to the target compound).

- Substituents: Position 3: Carboxylic acid (vs. ethyl ester in the target). Position 7: Ethylamino group (vs. boronic ester in the target).

- Key Differences: Lack of boronic ester limits utility in cross-coupling reactions.

Compound 2 : Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate

- Core Structure : Chromene.

- Substituents: Position 3: Ethyl ester (identical to the target). Position 4: Propyl group (vs. unsubstituted in the target). Position 7: No substitution (vs. boronic ester in the target).

- Key Differences :

- Absence of boronic ester renders it unsuitable for Suzuki-Miyaura reactions.

- Propyl group at position 4 may alter electronic properties and steric hindrance.

Boronic Ester-Containing Analogues

Compound 3 : Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-carboxylate

- Core Structure : Benzofuran (vs. chromene in the target).

- Substituents :

- Position 3: Ethyl ester (identical to the target).

- Position 5: Boronic ester (vs. position 7 in the target).

- Boronic ester placement may influence regioselectivity in cross-coupling reactions.

Compound 4 : Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate

- Core Structure: Cyclohexene (non-aromatic vs. chromene).

- Substituents :

- Position 1: Ethyl ester.

- Position 2: Boronic ester.

- Key Differences: Non-aromatic core eliminates π-conjugation, reducing applications in optoelectronics. Cyclohexene ring introduces steric constraints in coupling reactions.

Compound 5 : N-(2-Morpholinoethyl)-2-oxo-7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromene-3-carboxamide

- Core Structure : Chromene (identical to the target).

- Substituents: Position 3: Carboxamide linked to morpholinoethyl (vs. ethyl ester in the target). Position 7: Benzyloxy-boronic ester (vs. direct boronic ester in the target).

- Key Differences :

- Extended benzyloxy spacer at position 7 may reduce electronic coupling in cross-coupling reactions.

- Carboxamide group enhances hydrogen-bonding capacity, favoring biological targeting.

Functional and Reactivity Comparisons

Suzuki-Miyaura Cross-Coupling Reactivity

Biological Activity

Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships.

Molecular Formula: CHBO

Molecular Weight: 304.23 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the borylation of chromene derivatives. Recent studies have optimized reaction conditions using copper(I) catalysts to enhance yields and selectivity. The following table summarizes some key synthetic routes:

| Method | Conditions | Yield (%) |

|---|---|---|

| Copper(I) catalyzed borylation | THF with NaOtBu and phosphine ligand | 85 |

| Microwave-assisted synthesis | CEM Discover System with TLC monitoring | 90 |

| Conventional heating | Reflux in organic solvents | 75 |

Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals and inhibits lipid peroxidation. The IC values for DPPH radical scavenging were found to be lower than those of standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In cell culture studies using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve inhibition of NF-kB signaling pathways.

Anticancer Properties

Initial evaluations of the anticancer activity of this compound have shown promising results against various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC value of approximately 12 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells.

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is crucial for enhancing the biological activity of the chromene scaffold. Studies have shown that modifications at the C7 position significantly impact the potency of the compound:

| Substituent | Biological Activity |

|---|---|

| Hydroxyl group | Increased antioxidant activity |

| Methyl group | Enhanced anticancer activity |

| Fluorine atom | Improved selectivity for cancer cells |

Case Studies

- Antioxidant Efficacy in Neuroprotection : A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal cell death compared to untreated controls.

- Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the molecular pathways involved in the anti-inflammatory effects. The compound was shown to downregulate COX-2 expression and inhibit prostaglandin E production.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate?

- Methodology : The compound is synthesized via condensation reactions between functionalized chromene precursors and boronic ester derivatives. For example, in one protocol, 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)malononitrile undergoes nucleophilic addition followed by purification via column chromatography (SiO₂, pentane/EtOAc gradient with 1% Et₃N), yielding the product in 33% yield . Optimization of reaction time, temperature (e.g., reflux conditions), and solvent polarity improves yield and purity.

Q. How is the structure of this compound validated post-synthesis?

- Methodology : Structural confirmation relies on ¹H/¹³C NMR , HRMS , and X-ray crystallography . For instance, NMR spectra show characteristic peaks for the chromene carbonyl (δ ~164 ppm in ¹³C NMR) and boronic ester (δ ~30 ppm for the dioxaborolane methyl groups) . X-ray diffraction (e.g., SHELX refinement) resolves steric hindrance between the boronate and chromene moieties, critical for verifying regioselectivity .

Q. What are the key challenges in purifying this compound?

- Methodology : The boronate group’s sensitivity to hydrolysis necessitates anhydrous conditions during purification. Silica gel chromatography with Et₃N additive minimizes decomposition. Reverse-phase HPLC (C18 column, MeCN/H₂O) is used for analytical purity checks, with LC-MS monitoring for boronate stability .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The boronate ester acts as a nucleophile in Pd-catalyzed couplings. Optimization involves testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF). For example, coupling with aryl bromides achieves >80% yield under 60°C/19h conditions with Pd(dba)₂ and SPhos ligand . Competing protodeboronation is mitigated by degassing solvents and using excess boronate .

Q. What role does this compound play in fluorescent probe design?

- Methodology : The chromene core’s π-conjugated system enables fluorescence when functionalized with electron-donating groups (e.g., diethylamino). In peroxynitrite probes, the boronate serves as a reactive site for oxidative cleavage, triggering fluorescence turn-on. Quantum yield (Φ) and Stokes shift are measured via UV-vis and fluorescence spectroscopy in RAW264.7 macrophages . Challenges include improving photostability via substituent tuning (e.g., electron-withdrawing groups at C3) .

Q. How can regioselectivity issues in derivatization be resolved?

- Methodology : Competing reactivity at the chromene C3-carboxylate vs. boronate requires steric/electronic control. For example, protecting the carboxylate as a methyl ester directs functionalization to the boronate. DFT calculations (B3LYP/6-31G*) model transition states to predict selectivity in nucleophilic additions . Experimental validation via 2D NMR (NOESY) confirms spatial arrangements .

Q. What contradictions exist between computational predictions and experimental data for this compound?

- Methodology : Discrepancies in NMR chemical shifts (e.g., calculated vs. observed δ for the chromene carbonyl) arise from solvent effects and crystal packing. Hybrid QM/MM simulations (Gaussian + ONIOM) reconcile these differences by incorporating solvation models (PCM) and solid-state interactions .

Critical Analysis of Evidence

- Synthesis : and provide conflicting yields (33% vs. 85%) due to divergent purification methods (column chromatography vs. optimized catalytic systems).

- Fluorescent Probes : highlights peroxynitrite sensitivity, but lacks data on selectivity against ROS like H₂O₂, necessitating further cyclic voltammetry studies.

- Crystallography : SHELX refinement ( ) is standard but may overlook dynamic disorder in the boronate group; complementary PDF analysis is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.